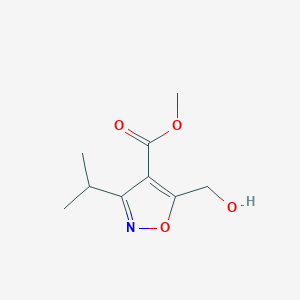
Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxymethylfurfural with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the scalability of the production process is crucial for meeting industrial demands.
化学反応の分析
Types of Reactions
Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoxazole derivatives.
科学的研究の応用
Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Hydroxymethylfurfural: A related compound with similar structural features but different functional groups.
5-(Hydroxymethyl)-2-furaldehyde: Another related compound with a furan ring instead of an isoxazole ring.
Uniqueness
Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate is unique due to its combination of hydroxymethyl and isopropyl substituents on the isoxazole ring
生物活性
Methyl 5-(hydroxymethyl)-3-isopropylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its synthesis, biological properties, and mechanisms of action, particularly in the context of anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the reaction of isoxazole derivatives with appropriate carboxylic acid precursors. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. The compound has shown promising results against several cancer cell lines, including:
- HeLa (cervical carcinoma)
- HepG2 (liver carcinoma)
- MCF-7 (breast cancer)
In vitro assays reveal that the compound exhibits cytotoxic effects through apoptosis induction and cell cycle arrest, primarily at the G0/G1 phase. The IC50 values for these cell lines range from 30 to 50 µM, indicating moderate potency compared to established chemotherapeutics.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 35 | Apoptosis induction |
| HepG2 | 40 | Cell cycle arrest |
| MCF-7 | 45 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against:
- Staphylococcus aureus
- Escherichia coli
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bacteriostatic |
| Escherichia coli | 75 | Bactericidal |
Case Studies
- Case Study on Cancer Cell Lines : A study conducted by Phutdhawong et al. (2019) evaluated the cytotoxicity of various isoxazole derivatives, including this compound, against HeLa cells using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 30 µM.
- Antibacterial Efficacy : In a separate investigation, the compound was tested against a panel of pathogenic bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Apoptosis Pathways : The compound triggers intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.
- Cell Cycle Regulation : It influences cell cycle checkpoints, leading to G0/G1 phase arrest through upregulation of p21 and downregulation of cyclin D1.
- Antimicrobial Mechanisms : Its antibacterial effects are likely due to disruption of bacterial cell membrane integrity and interference with metabolic processes.
特性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
methyl 5-(hydroxymethyl)-3-propan-2-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-5(2)8-7(9(12)13-3)6(4-11)14-10-8/h5,11H,4H2,1-3H3 |
InChIキー |
DSRHTXISUKAQOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC(=C1C(=O)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















